molecular formula C14H9NO5 B6397068 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261993-63-8

2-(4-Formylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6397068
CAS RN: 1261993-63-8
M. Wt: 271.22 g/mol
InChI Key: OLXCFUCXVDWQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Formylphenyl)-4-nitrobenzoic acid (4FNB) is an organic compound with a molecular formula of C11H8NO4. It is a derivative of benzoic acid, and is a common organic compound used in various scientific research applications. 4FNB has a wide range of applications in biochemistry, physiology, and other fields. In

Scientific Research Applications

2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 2-(4-formylphenyl)-4-nitrobenzamide. It has also been used in the synthesis of various other compounds, such as 4-nitrobenzene-1-sulfonyl chloride, 4-nitrobenzaldehyde, and 4-nitrophenol. In addition, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of various drugs, such as the anti-cancer drug imatinib.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase. In addition, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the growth of certain cancer cell lines, such as breast and prostate cancer cells. In vivo studies have shown that 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and can be used in a variety of scientific research applications. In addition, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% is relatively stable, and has a low toxicity profile. However, there are some limitations to using 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% in lab experiments. It is not water-soluble, and therefore must be dissolved in an organic solvent prior to use. In addition, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% is a relatively weak inhibitor of certain enzymes, and therefore may not be suitable for certain research applications.

Future Directions

There are a number of potential future directions for the use of 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% in scientific research. One potential direction is the use of 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% in the development of new drugs and therapies. For example, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new anti-inflammatory agents, or to develop new treatments for cancer. In addition, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% could be used in the development of new diagnostic tools, such as biomarkers for the early detection of disease. Finally, 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% could be used in the development of new materials and technologies, such as biosensors and nanomaterials.

Synthesis Methods

2-(4-Formylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a two-step method, which involves the reaction of 4-formylphenol with nitric acid and then with sodium nitrite. The first step involves the reaction of 4-formylphenol with nitric acid, which yields 4-nitrobenzoic acid. The second step involves the reaction of 4-nitrobenzoic acid with sodium nitrite to yield 2-(4-Formylphenyl)-4-nitrobenzoic acid, 95%. The overall reaction can be represented as follows:
4-Formylphenol + HNO3 → 4-Nitrobenzoic acid + H2O
4-Nitrobenzoic acid + NaNO2 → 2-(4-Formylphenyl)-4-nitrobenzoic acid + NaNO3

properties

IUPAC Name

2-(4-formylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)13-7-11(15(19)20)5-6-12(13)14(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXCFUCXVDWQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688924
Record name 4'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-63-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-formyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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